molecular formula C23H17BrN2O3 B11084422 (3Z)-4-(4-bromophenyl)-4-[2-(diphenylmethylidene)hydrazinyl]-2-oxobut-3-enoic acid

(3Z)-4-(4-bromophenyl)-4-[2-(diphenylmethylidene)hydrazinyl]-2-oxobut-3-enoic acid

Cat. No.: B11084422
M. Wt: 449.3 g/mol
InChI Key: JPRBQZYYWBORAC-HKWRFOASSA-N
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Description

(Z)-4-(4-BROMOPHENYL)-4-[2-(DIPHENYLMETHYLENE)HYDRAZINO]-2-OXO-3-BUTENOIC ACID is a complex organic compound characterized by its unique structure, which includes a bromophenyl group, a diphenylmethylene hydrazino moiety, and a butenoic acid backbone

Preparation Methods

The synthesis of (Z)-4-(4-BROMOPHENYL)-4-[2-(DIPHENYLMETHYLENE)HYDRAZINO]-2-OXO-3-BUTENOIC ACID typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Formation of the Bromophenyl Intermediate: This step involves the bromination of a phenyl ring to introduce the bromine atom.

    Synthesis of the Diphenylmethylene Hydrazino Intermediate: This step involves the reaction of hydrazine with a diphenylmethylene precursor.

    Coupling Reaction: The final step involves coupling the bromophenyl intermediate with the diphenylmethylene hydrazino intermediate under specific reaction conditions to form the desired compound.

Industrial production methods for this compound may involve optimization of these synthetic routes to enhance yield and purity, as well as the use of large-scale reactors and purification techniques.

Chemical Reactions Analysis

(Z)-4-(4-BROMOPHENYL)-4-[2-(DIPHENYLMETHYLENE)HYDRAZINO]-2-OXO-3-BUTENOIC ACID undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The bromine atom in the bromophenyl group can undergo substitution reactions with nucleophiles, leading to the formation of substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

(Z)-4-(4-BROMOPHENYL)-4-[2-(DIPHENYLMETHYLENE)HYDRAZINO]-2-OXO-3-BUTENOIC ACID has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: This compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of industrial chemicals.

Mechanism of Action

The mechanism of action of (Z)-4-(4-BROMOPHENYL)-4-[2-(DIPHENYLMETHYLENE)HYDRAZINO]-2-OXO-3-BUTENOIC ACID involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

(Z)-4-(4-BROMOPHENYL)-4-[2-(DIPHENYLMETHYLENE)HYDRAZINO]-2-OXO-3-BUTENOIC ACID can be compared with other similar compounds, such as dichloroanilines and steviol glycosides These compounds share some structural similarities but differ in their specific functional groups and chemical properties

Properties

Molecular Formula

C23H17BrN2O3

Molecular Weight

449.3 g/mol

IUPAC Name

(Z)-4-(2-benzhydrylidenehydrazinyl)-4-(4-bromophenyl)-2-oxobut-3-enoic acid

InChI

InChI=1S/C23H17BrN2O3/c24-19-13-11-16(12-14-19)20(15-21(27)23(28)29)25-26-22(17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-15,25H,(H,28,29)/b20-15-

InChI Key

JPRBQZYYWBORAC-HKWRFOASSA-N

Isomeric SMILES

C1=CC=C(C=C1)C(=NN/C(=C\C(=O)C(=O)O)/C2=CC=C(C=C2)Br)C3=CC=CC=C3

Canonical SMILES

C1=CC=C(C=C1)C(=NNC(=CC(=O)C(=O)O)C2=CC=C(C=C2)Br)C3=CC=CC=C3

Origin of Product

United States

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